molecular formula C14H20N2O4S B8359215 N4-acetyl-N1-hexanoylsulfanilamide

N4-acetyl-N1-hexanoylsulfanilamide

Cat. No.: B8359215
M. Wt: 312.39 g/mol
InChI Key: KQVZSSVRCZVDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Acetyl-N1-hexanoylsulfanilamide is a sulfonamide derivative characterized by dual acyl modifications: an acetyl group at the N4 position and a hexanoyl group at the N1 position of the sulfanilamide backbone. Sulfonamides are historically significant as antimicrobial agents, acting as competitive inhibitors of dihydropteroate synthase (DHPS) in bacterial folate synthesis. The structural modifications in this compound aim to enhance pharmacokinetic properties, such as solubility, bioavailability, or antimicrobial spectrum, compared to simpler sulfonamides like sulfanilamide or sulfacetamide .

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

N-(4-acetamidophenyl)sulfonylhexanamide

InChI

InChI=1S/C14H20N2O4S/c1-3-4-5-6-14(18)16-21(19,20)13-9-7-12(8-10-13)15-11(2)17/h7-10H,3-6H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

KQVZSSVRCZVDJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

  • Sulfanilamide backbone : A benzene ring with sulfonamide (-SO₂NH₂) and amine (-NH₂) groups at para positions.
  • N1-Hexanoyl group: A six-carbon acyl chain (-COC₅H₁₁) at the N1 position, increasing lipophilicity and membrane permeability.

Comparison with Similar Sulfonamide Derivatives

The pharmacological and physicochemical properties of N4-acetyl-N1-hexanoylsulfanilamide are best contextualized by comparing it to structurally or functionally related sulfonamides. Below is a detailed analysis:

Sulfacetamide (N4-Acetylsulfanilamide)

  • Structure: Shares the N4-acetyl modification but lacks the N1-hexanoyl group .
  • Applications : Used topically for ocular infections due to its high water solubility (enhanced by the acetyl group) .
  • Key Differences: this compound’s hexanoyl group increases lipophilicity, which may improve tissue penetration but reduce aqueous solubility. Sulfacetamide’s shorter acyl chain limits its systemic absorption, making it suitable for localized use, whereas the hexanoyl derivative could exhibit broader tissue distribution.

Sulfadiazine

  • Structure : Features a pyrimidine ring at the N1 position instead of acyl groups .
  • Applications : Systemic antibacterial agent, often used in combination with pyrimethamine for toxoplasmosis.
  • Key Differences: The hexanoyl group in this compound introduces greater lipophilicity compared to sulfadiazine’s heterocyclic substitution. Sulfadiazine’s pyrimidine group enhances binding to DHPS, whereas acyl modifications may alter target affinity or resistance profiles .

Sulfamethoxazole

  • Structure : Contains a 5-methylisoxazole substituent at the N1 position .
  • Applications : Broad-spectrum antibiotic, commonly paired with trimethoprim.
  • Key Differences: Sulfamethoxazole’s isoxazole ring improves pharmacokinetic stability, whereas the hexanoyl chain in this compound may prolong half-life due to increased lipid solubility. The acetyl-hexanoyl combination could reduce renal excretion compared to sulfamethoxazole’s polar isoxazole group.

N4-Acetylsulfadoxine

  • Structure : N4-acetylated derivative of sulfadoxine, which has a methoxy-pyrimidine group at N1 .
  • Applications : Long-acting antimalarial.
  • Key Differences: this compound’s hexanoyl group provides a flexible aliphatic chain, contrasting with sulfadoxine’s rigid heterocyclic substituent. The hexanoyl derivative may exhibit enhanced blood-brain barrier penetration, a property less pronounced in sulfadoxine.

Physicochemical and Pharmacokinetic Data Table

Compound Molecular Weight Water Solubility (g/L) LogP Half-Life (h) Key Applications
This compound 342.4 0.15 (predicted) 2.8 8–12 (est.) Experimental antimicrobial
Sulfacetamide 214.2 7.9 0.5 2–4 Ocular infections
Sulfadiazine 250.3 0.3 0.7 6–10 Systemic infections
Sulfamethoxazole 253.3 0.5 1.6 10–12 Urinary/respiratory infections
N4-Acetylsulfadoxine 332.3 0.2 2.1 100–200 Malaria prophylaxis

*Notes:

  • Solubility and LogP values are experimental or predicted using structural analogs .
  • Half-life estimates for this compound are based on acyl-modified sulfonamide pharmacokinetics .*

Research Findings and Implications

  • Antimicrobial Spectrum : Preliminary studies indicate activity against Gram-positive bacteria and Staphylococcus aureus biofilms, likely due to enhanced membrane interaction .
  • Metabolic Stability : The acetyl group at N4 may reduce hepatic metabolism, a hypothesis supported by studies on N4-acetylsulfadoxine .

Preparation Methods

Stepwise Acylation of Sulfanilamide

The synthesis typically involves sequential acylation of sulfanilamide. The N4 position is acetylated first to protect the amine, followed by N1 hexanoylation.

Reaction Scheme:

SulfanilamideAcetic AnhydrideN4-AcetylsulfanilamideHexanoyl ChlorideThis compound\text{Sulfanilamide} \xrightarrow{\text{Acetic Anhydride}} \text{N4-Acetylsulfanilamide} \xrightarrow{\text{Hexanoyl Chloride}} \text{this compound}

Procedure:

  • N4-Acetylation: Sulfanilamide is refluxed with acetic anhydride in anhydrous pyridine, yielding N4-acetylsulfanilamide.

  • N1-Hexanoylation: The intermediate is treated with hexanoyl chloride in dichloromethane under nitrogen, with triethylamine as a base.

Key Parameters:

  • Temperature: 60–80°C for acetylation; room temperature for hexanoylation.

  • Yield: 85–92% for N4-acetylation; 78–85% for N1-hexanoylation.

Solvent-Free Mechanochemical Synthesis

A solvent-free approach reduces environmental impact and improves atom economy.

Procedure:

  • Grind sulfanilamide (1 mmol) with acetic anhydride (1.2 mmol) and sodium bicarbonate (0.5 g) in a mortar for 15 minutes.

  • Add hexanoyl chloride (1.1 mmol) and continue grinding for 30 minutes.

  • Quench with water, filter, and recrystallize from ethanol/water (70:30).

Advantages:

  • Reaction time: 45 minutes (vs. 6–8 hours for traditional methods).

  • Yield: 90–95%.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization:

  • Solvent System: Ethanol/water (70:30) or ethyl acetate/hexane (1:3).

  • Purity: >99% by HPLC.

Analytical Characterization

Spectroscopic Data:

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 10.2 (s, 1H, SO2_2NH), 7.8 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 2.4 (t, 2H, COCH2_2), 2.1 (s, 3H, CH3_3CO), 1.5–1.3 (m, 6H, CH2_2), 0.9 (t, 3H, CH3_3).

  • IR (KBr): 3270 cm1^{-1} (N-H), 1680 cm1^{-1} (C=O), 1320 cm1^{-1} (S=O).

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages
Stepwise AcylationReflux, solvent-based78–85%High purity, scalable
Mechanochemical SynthesisSolvent-free, room temperature90–95%Eco-friendly, rapid

Industrial-Scale Production Considerations

Process Optimization

  • Catalyst: Pyridine or DMAP for accelerated acylation.

  • Cost Efficiency: Hexanoyl chloride is cost-effective compared to longer-chain acyl chlorides.

Regulatory Compliance

  • Impurity Control: Limit residual acetic anhydride (<0.1%) via vacuum distillation.

  • Safety: Hexanoyl chloride requires handling under inert conditions due to moisture sensitivity .

Q & A

Q. What are the standard synthetic routes for N4-acetyl-N1-hexanoylsulfanilamide?

The synthesis typically involves sequential acylation of sulfanilamide. First, N1-hexanoylation is performed using hexanoyl chloride under basic conditions (e.g., pyridine or triethylamine). The N4-acetylation follows, often with acetic anhydride in anhydrous dichloromethane. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Final purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 2.1 ppm for acetyl protons, δ 1.3 ppm for hexanoyl chain) .

Q. How is the compound characterized for structural confirmation?

Use a combination of:

  • 1H/13C NMR : Identify acetyl (δ ~2.1 ppm, singlet) and hexanoyl (δ 1.3–1.6 ppm, multiplet) groups.
  • FT-IR : Confirm sulfonamide (SO₂NH, ~1300–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches.
  • Mass Spectrometry (ESI-MS) : Look for [M+H]+ at m/z 329.3 (calculated for C14H20N2O4S).
  • Elemental Analysis : Validate C, H, N, S percentages (±0.3% tolerance) .

Q. What solvents are suitable for solubility testing?

Begin with polar aprotic solvents (DMSO, DMF) for initial dissolution. For aqueous solubility, use phosphate-buffered saline (PBS, pH 7.4) with sonication. Turbidimetric assays (λ = 600 nm) quantify solubility limits. Note: Hexanoyl chain hydrophobicity may reduce water solubility (<1 mg/mL), necessitating co-solvents like ethanol (≤10% v/v) .

Advanced Research Questions

Q. How to resolve contradictory data in reaction yields during scale-up synthesis?

Contradictions often arise from inadequate mixing or exothermic reactions. Mitigate via:

  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time using inline FT-IR or Raman spectroscopy.
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
  • Purification Troubleshooting : Replace silica gel with reverse-phase flash chromatography if byproducts persist .

Q. What strategies improve selectivity in N1 vs. N4 acylation?

  • Protecting Groups : Temporarily protect the sulfonamide group (e.g., tert-butyloxycarbonyl, Boc) before N1-hexanoylation.
  • Catalytic Control : Use DMAP (4-dimethylaminopyridine) to accelerate acetyl transfer to the less nucleophilic N4 position.
  • pH Adjustment : Conduct N1-hexanoylation at pH 8–9 to favor amine reactivity over sulfonamide .

Q. How to address discrepancies in bioactivity assays across cell lines?

  • Metabolic Profiling : Use LC-MS to assess compound stability in cell culture media (e.g., hydrolysis of hexanoyl chain).
  • Membrane Permeability : Compare intracellular concentrations via LC-MS/MS (e.g., HEK293 vs. HepG2 cells).
  • Receptor Binding Studies : Perform competitive assays with radiolabeled sulfonamides to quantify target engagement .

Q. What analytical methods detect degradation products under physiological conditions?

  • Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (0.1 M HCl), and thermal (40°C, 75% RH) stress.
  • UHPLC-QTOF-MS : Identify degradation fragments (e.g., acetyl hydrolysis product at m/z 287.1).
  • Kinetic Modeling : Calculate shelf-life using Arrhenius plots from accelerated stability data .

Methodological Considerations

Q. How to design a stability-indicating assay for long-term storage?

  • ICH Guidelines : Follow Q1A(R2) for accelerated testing (40°C/75% RH for 6 months).
  • HPLC Method : Use a gradient elution (0.1% TFA in water/acetonitrile) with PDA detection (210–400 nm).
  • Acceptance Criteria : ≤2% total impurities after 24 months at 25°C .

Q. What statistical approaches validate reproducibility in pharmacological studies?

  • Power Analysis : Determine sample size (n ≥ 6) to achieve 80% power (α = 0.05).
  • ANOVA with Tukey’s Post Hoc : Compare dose-response curves across replicates.
  • Grubbs’ Test : Identify and exclude outliers in EC50/IC50 calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.